2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone
- 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
- 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone
Uniqueness
What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide apart from similar compounds is the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities that are not observed in its analogs .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-morpholin-4-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-6-2-4-8-17(15)26-19)20-14-5-1-3-7-16(14)22-9-11-24-12-10-22/h1-8H,9-13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCRVUAMKBMFID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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